N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide
CAS No.: 445473-39-2
Cat. No.: VC5354725
Molecular Formula: C19H27NO4S
Molecular Weight: 365.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445473-39-2 |
|---|---|
| Molecular Formula | C19H27NO4S |
| Molecular Weight | 365.49 |
| IUPAC Name | N-(1-adamantylmethyl)-2,5-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H27NO4S/c1-23-16-3-4-17(24-2)18(8-16)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
| Standard InChI Key | CLJXKFUYMBTJQB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[(Adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide features a tricyclic adamantane group linked via a methylene bridge to a sulfonamide-substituted benzene ring with methoxy groups at the 2- and 5-positions. The adamantane moiety, a diamondoid hydrocarbon, confers exceptional rigidity and hydrophobicity, which improves membrane permeability and resistance to enzymatic degradation. The sulfonamide group (-SO₂NH₂) is electronically polarized, enabling hydrogen bonding with biological targets such as bacterial dihydropteroate synthase (DHPS).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇NO₄S |
| Molecular Weight | 365.49 g/mol |
| CAS Number | 445473-39-2 |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 5 (2 methoxy-O, sulfonamide-O₂, -NH) |
| logP (Predicted) | ~3.5–4.0 |
The methoxy groups at the 2- and 5-positions of the benzene ring introduce steric hindrance and electron-donating effects, which may modulate binding affinity to target enzymes.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves a multi-step sequence:
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Adamantane Functionalization: 1-Adamantanemethylamine is prepared via bromination of adamantane followed by Gabriel synthesis or reductive amination.
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Sulfonamide Formation: Reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-adamantanemethylamine in a polar aprotic solvent (e.g., THF or DMF) under inert conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Adamantane bromination | Br₂, AlBr₃, 0–25°C | 60–70% |
| Amine synthesis | NaN₃, DMF, then LiAlH₄ reduction | 50–60% |
| Sulfonylation | 2,5-Dimethoxybenzenesulfonyl chloride, NEt₃, THF, 0°C → RT | 75–85% |
Critical parameters include temperature control during sulfonylation to minimize side reactions (e.g., sulfonate ester formation) and stoichiometric excess of the amine to ensure complete conversion .
Purification and Characterization
Post-synthesis, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water. Structural confirmation employs:
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¹H/¹³C NMR: Distinct signals for adamantane protons (δ 1.6–2.1 ppm) and methoxy groups (δ 3.8–3.9 ppm).
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HPLC-MS: Retention time alignment with standards and molecular ion peak at m/z 365.49.
Mechanism of Biological Activity
Antimicrobial Action
Like classical sulfonamides, this compound inhibits DHPS, a key enzyme in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), binding to DHPS’s active site and preventing dihydrofolate production. The adamantane moiety may enhance binding through hydrophobic interactions with adjacent enzyme pockets, as suggested by molecular docking studies.
Anti-Proliferative Effects
Preliminary assays indicate activity against cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 15 μM), potentially via tubulin polymerization inhibition or topoisomerase II interference. The adamantane group’s bulkiness may disrupt protein-protein interactions in tumor cells.
Research Findings and Applications
In Vitro Studies
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Antibacterial Activity: MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, surpassing sulfamethoxazole (MIC 16–32 μg/mL).
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Cytotoxicity: Selective toxicity (SI >10) for bacterial over mammalian cells, attributed to the absence of DHPS in humans.
Drug Design Considerations
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Lipophilicity: The adamantane group increases logP, improving blood-brain barrier penetration for potential CNS infections.
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Metabolic Stability: Resistance to cytochrome P450 oxidation due to adamantane’s inertness, suggesting favorable pharmacokinetics.
Challenges and Future Directions
Synthetic Scalability
Current yields (75–85%) require optimization for industrial-scale production. Continuous-flow reactors or immobilized catalysts may improve efficiency .
In Vivo Validation
Pending animal studies must assess bioavailability and toxicity. Structural analogs (e.g., bromothiophene derivatives ) could offer insights into SAR.
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